(E)-3-Bromoacrylaldehyde
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Overview
Description
(E)-3-Bromoacrylaldehyde is an organic compound characterized by the presence of a bromine atom attached to the third carbon of an acrylaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromoacrylaldehyde typically involves the bromination of acrylaldehyde. One common method is the addition of bromine to acrylaldehyde in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Bromoacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-bromoacrylic acid.
Reduction: Formation of 3-bromoallyl alcohol.
Substitution: Formation of various substituted acrylaldehyde derivatives.
Scientific Research Applications
(E)-3-Bromoacrylaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Bromoacrylaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
(E)-3-Bromoacrylaldehyde can be compared with other similar compounds such as:
3-Bromoacrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Bromoallyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3-Chloroacrylaldehyde: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of the bromine atom and the specific configuration of the (E)-isomer confer unique reactivity and properties to this compound, distinguishing it from its analogs.
Properties
Molecular Formula |
C3H3BrO |
---|---|
Molecular Weight |
134.96 g/mol |
IUPAC Name |
(E)-3-bromoprop-2-enal |
InChI |
InChI=1S/C3H3BrO/c4-2-1-3-5/h1-3H/b2-1+ |
InChI Key |
DYKZSUCEYQFDRC-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Br)\C=O |
Canonical SMILES |
C(=CBr)C=O |
Origin of Product |
United States |
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